2-(3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride 2-(3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804292
InChI: InChI=1S/C12H14N2O3.ClH/c13-9-6-5-8-3-1-2-4-10(8)14(12(9)17)7-11(15)16;/h1-4,9H,5-7,13H2,(H,15,16);1H
SMILES: C1CC2=CC=CC=C2N(C(=O)C1N)CC(=O)O.Cl
Molecular Formula: C12H15ClN2O3
Molecular Weight: 270.71 g/mol

2-(3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride

CAS No.:

Cat. No.: VC13804292

Molecular Formula: C12H15ClN2O3

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride -

Specification

Molecular Formula C12H15ClN2O3
Molecular Weight 270.71 g/mol
IUPAC Name 2-(3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C12H14N2O3.ClH/c13-9-6-5-8-3-1-2-4-10(8)14(12(9)17)7-11(15)16;/h1-4,9H,5-7,13H2,(H,15,16);1H
Standard InChI Key VFAGMLSAGFLNSZ-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2N(C(=O)C1N)CC(=O)O.Cl
Canonical SMILES C1CC2=CC=CC=C2N(C(=O)C1N)CC(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Name and Molecular Formula

The IUPAC name of this compound is 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride. Its molecular formula is C₁₃H₁₅ClN₂O₃, with a molecular weight of 294.73 g/mol (calculated from PubChem data for the free base adjusted for hydrochloride addition) .

Structural Features

The molecule comprises a benzazepine core fused with a seven-membered ring containing an amino and ketone group. The acetic acid side chain at position 1 is neutralized by hydrochloric acid to form the hydrochloride salt. Key structural descriptors include:

  • SMILES: Cl.OC(=O)CN1C2C(CCN(C1=O)C2)N

  • InChIKey: XPCFTKFZXHTYIP-UHFFFAOYSA-N

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₅ClN₂O₃
Molecular Weight294.73 g/mol
SolubilitySoluble in polar solvents
Melting PointNot reported (decomposes)
pKa~3.5 (carboxylic acid)

Synthesis Pathways and Methodologies

Role in Benazepril Hydrochloride Synthesis

This compound serves as a pivotal intermediate in synthesizing benazepril hydrochloride, a widely prescribed ACE inhibitor. The synthesis involves dynamic kinetic resolution (DKR) to achieve stereochemical control, followed by esterification and salt formation .

Key Synthetic Routes

  • Reductive Amination Route:

    • Ethyl 2-oxo-4-phenylbutyrate undergoes catalytic hydrogenation with chiral ligands (e.g., cinchonidine) to yield (R)-ethyl 2-hydroxy-4-phenylbutyrate.

    • Subsequent sulfonation and nucleophilic substitution with tert-butyl (3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzazepine-1-acetate yield the intermediate .

    • Yield: ~65–70% .

  • Dynamic Kinetic Resolution (DKR):

    • Racemic intermediates are resolved using DKR, leveraging enzyme-catalyzed acyl transfer to achieve enantiomeric excess (>99% ee) .

    • Advantages: Higher atom economy, reduced waste generation compared to classical resolution .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Key ReagentsLimitations
Reductive Amination65–70NaBH₄, chiral ligandsHigh-pressure conditions
DKR75–80Lipases, tert-butyl acetateEnzyme cost

Pharmacological and Mechanistic Insights

ACE Inhibition Mechanism

As a precursor to benazeprilat (the active metabolite of benazepril), this compound indirectly contributes to ACE inhibition. Benazeprilat binds to the zinc atom in ACE’s active site, preventing the conversion of angiotensin I to angiotensin II .

Pharmacokinetics

  • Absorption: Rapidly hydrolyzed to benazeprilat in vivo .

  • Half-life: 10–11 hours (effective accumulation) .

Industrial and Therapeutic Applications

Pharmaceutical Manufacturing

This intermediate is indispensable for large-scale benazepril production. Its synthesis efficiency directly impacts drug affordability and availability .

Therapeutic Relevance

Benazepril hydrochloride, derived from this compound, is indicated for:

  • Hypertension (5–40 mg/day) .

  • Heart failure (adjunct therapy) .

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